3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride
Overview
Description
3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[321]octane hydrochloride is a synthetic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies, including intramolecular Diels-Alder reactions and cyclopropanation reactions . These reactions often require specific catalysts and conditions to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of flow chemistry techniques and continuous processing to enhance the efficiency and safety of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving receptor binding and enzyme inhibition.
Medicine: It has potential therapeutic applications due to its interaction with biological targets.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azabicyclo[3.2.1]octane derivatives, such as:
- 2-Azabicyclo[3.2.1]octane
- 8-Azabicyclo[3.2.1]octane
- Tropane alkaloids
Uniqueness
What sets 3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chlorophenyl and fluoro groups enhances its binding affinity and selectivity for certain biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-(3-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFN.ClH/c14-10-3-1-2-9(6-10)13(15)7-11-4-5-12(8-13)16-11;/h1-3,6,11-12,16H,4-5,7-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQCSUYKGDNYHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)(C3=CC(=CC=C3)Cl)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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